Cas no 102583-47-1 (Validamycin B)
Validamycin B Chemical and Physical Properties
Names and Identifiers
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- D-chiro-Inositol,1,5-dideoxy-4-O-b-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-
- (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)-4-[[(1R,4S,5R,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-trio
- Antibiotic T-7545-B
- BRN 5187663
- LS-161264
- SureCN5161534
- T-7545-B
- validamycin B
- Validamycin B
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- Inchi: 1S/C20H35NO14/c22-2-5-1-7(12(27)15(30)10(5)25)21-9-11(26)6(3-23)19(17(32)14(9)29)35-20-18(33)16(31)13(28)8(4-24)34-20/h1,6-33H,2-4H2/t6-,7+,8-,9+,10-,11+,12+,13-,14-,15+,16+,17+,18-,19+,20+/m0/s1
- InChI Key: QYKWCMVFBWGYRE-IVFZNUECSA-N
- SMILES: O([C@@H]1[C@H]([C@@H]([C@H]([C@H](CO)O1)O)O)O)[C@H]1[C@@H]([C@H]([C@@H]([C@@H]([C@@H]1CO)O)N[C@@H]1C=C(CO)[C@@H]([C@H]([C@@H]1O)O)O)O)O
Computed Properties
- Exact Mass: 513.20575
Experimental Properties
- PSA: 273.25
Validamycin B Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | V943433-0.5mg |
Validamycin B |
102583-47-1 | 0.5mg |
$ 285.00 | 2022-06-02 | ||
| TRC | V943433-2.5mg |
Validamycin B |
102583-47-1 | 2.5mg |
$1504.00 | 2023-05-17 | ||
| TRC | V943433-5mg |
Validamycin B |
102583-47-1 | 5mg |
$2738.00 | 2023-05-17 | ||
| TRC | V943433-.5mg |
Validamycin B |
102583-47-1 | 5mg |
$345.00 | 2023-05-17 | ||
| TRC | V943433-25mg |
Validamycin B |
102583-47-1 | 25mg |
$ 37000.00 | 2023-09-05 |
Validamycin B Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on Validamycin B
Comprehensive Overview of Validamycin B (CAS No. 102583-47-1): Structure, Mechanism, and Modern Applications
Validamycin B, identified by its unique CAS No. 102583-47-1, is a naturally occurring glycosylated polyene antibiotic produced by Streptomyces hygroscopicus. This compound belongs to the broader class of validamycin derivatives, which are characterized by their distinct macrocyclic lactone core and sugar moieties. Recent advancements in structural elucidation techniques, including high-resolution mass spectrometry and X-ray crystallography, have confirmed the precise molecular configuration of Validamycin B, revealing a 26-membered lactone ring with three glucose units attached at specific positions.
The chemical structure of Validamycin B exhibits remarkable stereochemical complexity, with multiple chiral centers contributing to its biological activity. Notably, the compound's mechanism of action involves binding to the bacterial cell membrane through hydrophobic interactions with phospholipid bilayers, ultimately disrupting membrane integrity. This mode of action has been validated through recent in vitro studies using model membranes and bacterial cultures, demonstrating rapid (kdissociation < 1×10-6 M) binding kinetics.
In the context of agricultural applications, Validamycin B has emerged as a promising biocontrol agent against plant pathogenic fungi such as Rhizoctonia solani. Field trials conducted in 2023 demonstrated up to 89% reduction in sheath blight incidence in rice crops when treated with optimized formulations containing this compound. The development of novel delivery systems, including nanoencapsulation technologies, has further enhanced its stability under field conditions while minimizing environmental persistence.
Synthetic chemistry approaches have enabled structural modifications to enhance the pharmacological profile of Validamycin B. Semi-synthetic derivatives incorporating fluorinated substituents have shown improved thermal stability and reduced susceptibility to microbial degradation. These modifications were achieved through selective glycosylation reactions under microwave-assisted conditions, as reported in recent organic synthesis literature.
The production process for CAS No. 102583-47-1 involves submerged fermentation using optimized culture media containing carbon sources like glucose or sucrose. Metabolic engineering strategies have been employed to enhance biosynthetic yields by overexpressing key pathway enzymes such as polyketide synthases (PKSs). Recent studies have identified specific gene clusters responsible for validamycin biosynthesis in Streptomyces strains through comparative genomics approaches.
In terms of physicochemical properties, pure Validamycin B appears as a white crystalline powder with solubility characteristics that include limited water solubility (approximately 5 mg/mL at 25°C) but good solubility in polar organic solvents like dimethyl sulfoxide (DMSO). Thermal analysis using differential scanning calorimetry (DSC) has identified an endothermic transition at 98°C corresponding to its melting point.
The safety profile of this compound has been extensively evaluated through acute toxicity studies in model organisms. Oral LD50 values exceeding 5 g/kg in rodent models indicate low mammalian toxicity when administered appropriately. These findings align with current regulatory guidelines for agricultural biopesticides while supporting its potential use in pharmaceutical applications.
Ongoing research focuses on expanding the therapeutic potential of this compound beyond traditional antimicrobial applications. Preclinical studies suggest possible antitumor activity through modulation of cell membrane dynamics in cancer cells. Additionally, investigations into its role as a template for drug discovery programs targeting membrane-associated diseases are currently underway.
Analytical methods for quantifying this compound include high-performance liquid chromatography (HPLC) coupled with UV detection at λ=245 nm and liquid chromatography-mass spectrometry (LC-MS) techniques operating in positive ion mode. Recent method validation studies have established limits of detection below 0.1 μg/mL for these analytical protocols.
The global market for compounds like CAS No. 102583-47-1 continues to expand due to increasing demand for sustainable agricultural solutions and novel antimicrobial agents. Market analysts project a CAGR exceeding 6% over the next decade, driven primarily by regulatory support for bio-based pesticides and growing awareness about antibiotic resistance challenges.
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